molecular formula C21H17ClN2O3 B5202537 3-(4-chlorophenyl)-2-(4-hydroxy-3-methoxyphenyl)-2,3-dihydro-4(1H)-quinazolinone

3-(4-chlorophenyl)-2-(4-hydroxy-3-methoxyphenyl)-2,3-dihydro-4(1H)-quinazolinone

Cat. No. B5202537
M. Wt: 380.8 g/mol
InChI Key: UIESNEAFIDJNHL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(4-chlorophenyl)-2-(4-hydroxy-3-methoxyphenyl)-2,3-dihydro-4(1H)-quinazolinone is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a member of the quinazolinone family, which has been studied extensively for their pharmacological properties.

Mechanism of Action

The mechanism of action of 3-(4-chlorophenyl)-2-(4-hydroxy-3-methoxyphenyl)-2,3-dihydro-4(1H)-quinazolinone is not fully understood. However, studies have suggested that this compound exerts its pharmacological effects by inhibiting various cellular pathways involved in cancer cell proliferation and survival. Additionally, this compound has also been shown to interfere with bacterial and fungal cell wall synthesis, leading to their death.
Biochemical and Physiological Effects:
Studies have shown that 3-(4-chlorophenyl)-2-(4-hydroxy-3-methoxyphenyl)-2,3-dihydro-4(1H)-quinazolinone can exert various biochemical and physiological effects. In cancer cells, this compound has been shown to induce apoptosis by activating various cellular pathways involved in programmed cell death. Additionally, this compound has also been shown to inhibit cancer cell proliferation by interfering with cellular signaling pathways involved in cell division. In bacterial and fungal cells, this compound has been shown to disrupt cell wall synthesis, leading to their death.

Advantages and Limitations for Lab Experiments

One of the major advantages of using 3-(4-chlorophenyl)-2-(4-hydroxy-3-methoxyphenyl)-2,3-dihydro-4(1H)-quinazolinone in lab experiments is its potential as a potent anticancer and antimicrobial agent. Additionally, this compound is relatively easy to synthesize, making it readily available for research purposes. However, one of the major limitations of using this compound in lab experiments is its potential toxicity. Studies have shown that this compound can exert toxic effects on normal cells at high concentrations, limiting its potential clinical applications.

Future Directions

There are several future directions for research on 3-(4-chlorophenyl)-2-(4-hydroxy-3-methoxyphenyl)-2,3-dihydro-4(1H)-quinazolinone. One of the major areas of research is to further elucidate the mechanism of action of this compound. Additionally, further studies are needed to determine the potential clinical applications of this compound in cancer and infectious disease treatment. Furthermore, the development of novel derivatives of this compound with improved pharmacological properties is also an area of future research.

Synthesis Methods

The synthesis of 3-(4-chlorophenyl)-2-(4-hydroxy-3-methoxyphenyl)-2,3-dihydro-4(1H)-quinazolinone can be achieved through various methods. One of the most commonly used methods involves the reaction between 4-chloroaniline and 4-hydroxy-3-methoxybenzaldehyde in the presence of a suitable catalyst and solvent. The resulting product is then subjected to cyclization using a suitable reagent to obtain the desired compound.

Scientific Research Applications

3-(4-chlorophenyl)-2-(4-hydroxy-3-methoxyphenyl)-2,3-dihydro-4(1H)-quinazolinone has been extensively studied for its potential applications in various fields. In the pharmaceutical industry, this compound has shown promising results as an anticancer agent. Studies have shown that this compound can induce apoptosis in cancer cells and inhibit their proliferation. Additionally, this compound has also shown potential as an antimicrobial agent, with studies demonstrating its efficacy against various bacterial and fungal strains.

properties

IUPAC Name

3-(4-chlorophenyl)-2-(4-hydroxy-3-methoxyphenyl)-1,2-dihydroquinazolin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17ClN2O3/c1-27-19-12-13(6-11-18(19)25)20-23-17-5-3-2-4-16(17)21(26)24(20)15-9-7-14(22)8-10-15/h2-12,20,23,25H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIESNEAFIDJNHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C2NC3=CC=CC=C3C(=O)N2C4=CC=C(C=C4)Cl)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-Chlorophenyl)-2-(4-hydroxy-3-methoxyphenyl)-1,2,3,4-tetrahydroquinazolin-4-one

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